tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
Overview
Description
tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate: is an organic compound belonging to the quinoline family It is characterized by a tert-butyl ester group attached to the quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Formation of the Ester Group: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the quinoline with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form quinoline-1-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, halogens, Lewis acid catalysts
Major Products Formed:
Oxidation: Quinoline-1-carboxylic acid derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Nitrated or halogenated quinoline derivatives
Scientific Research Applications
Chemistry: tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
- 4-Methylquinoline-1-carboxylate
- tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate
- tert-Butyl 4-methylquinoline-1-carboxylate
Uniqueness: tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of both the tert-butyl ester group and the methyl group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 4-methyl-3,4-dihydro-2H-quinoline-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-9-10-16(14(17)18-15(2,3)4)13-8-6-5-7-12(11)13/h5-8,11H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYGKKLNCNOCLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C12)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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